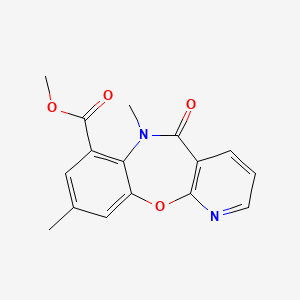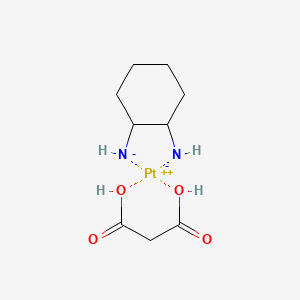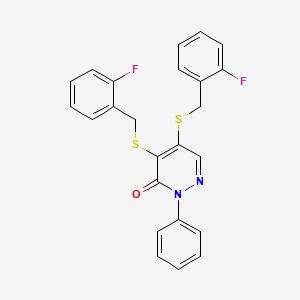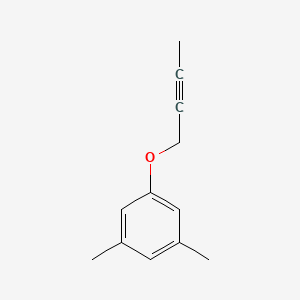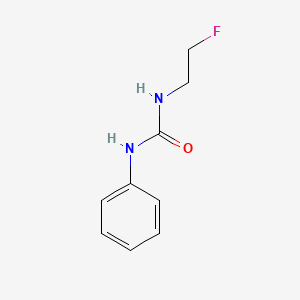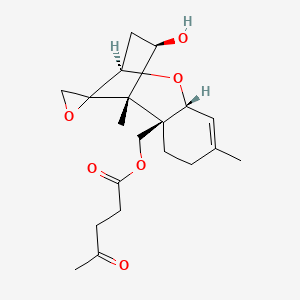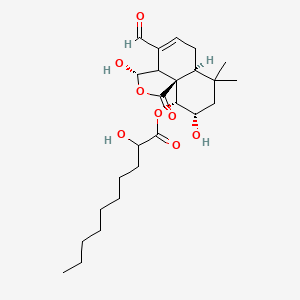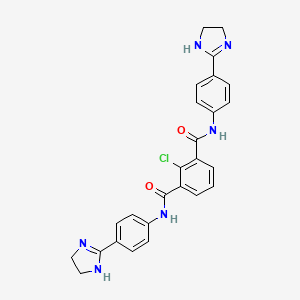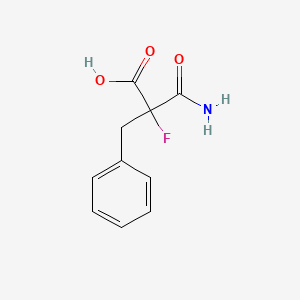
Malanato platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malanato platinum, also known as malonato-platinum(II), is a coordination complex of platinum. This compound has garnered significant attention due to its potential applications in various fields, including medicinal chemistry, particularly in cancer treatment. The compound is characterized by its ability to form stable complexes with various ligands, enhancing its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
Malanato platinum can be synthesized through several methods. One common approach involves the reaction of potassium tetrachloroplatinate(II) with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
K2[PtCl4]+CH2(COOH)2+2NaOH→Pt(CH2(COO)2)+2KCl+2NaCl+2H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
Malanato platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions often involve the use of other ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles.
科学的研究の応用
Malanato platinum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA, where it forms adducts that can inhibit DNA replication.
Medicine: this compound complexes are explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials and nanotechnology applications.
作用機序
The mechanism of action of malanato platinum in biological systems involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The molecular targets include the N7 position of guanine and adenine bases in DNA.
類似化合物との比較
Malanato platinum is often compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, this compound is unique in its enhanced solubility and reduced toxicity profile. Similar compounds include:
Cisplatin: Known for its high efficacy but significant side effects.
Carboplatin: Offers a better safety profile but requires higher doses.
Oxaliplatin: Effective against a broader range of cancers but can cause peripheral neuropathy.
特性
CAS番号 |
61848-63-3 |
|---|---|
分子式 |
C9H16N2O4Pt |
分子量 |
411.32 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |
InChIキー |
NUDTWAITWRPVMW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


